Cefoselis

Description

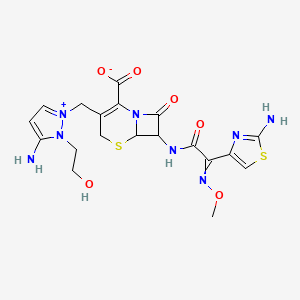

Structure

3D Structure

Propriétés

IUPAC Name |

3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXLLRXDAYEMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cefoselis sulfate chemical structure and properties

Introduction: A Fourth-Generation Cephalosporin

Cefoselis sulfate is a parenteral, fourth-generation cephalosporin, a class of β-lactam antibiotics known for their broad spectrum of activity and clinical efficacy in treating severe bacterial infections.[1][2] Developed to combat the challenges of antimicrobial resistance, Cefoselis exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including strains resistant to earlier-generation cephalosporins.[1][3] Its unique chemical structure confers stability against many β-lactamases, enzymes produced by bacteria that inactivate many β-lactam antibiotics.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and analytical methodologies for Cefoselis sulfate, intended for researchers, scientists, and drug development professionals.

Chemical and Physicochemical Properties

A thorough understanding of the chemical and physical properties of an active pharmaceutical ingredient is fundamental to its development, formulation, and analytical characterization.

Chemical Structure and Identification

Cefoselis sulfate is the sulfate salt of Cefoselis.[5] The core structure features the characteristic cephem nucleus, which is essential for its antibacterial activity.[4]

-

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid[5]

-

CAS Number: 122841-12-7[5]

-

Molecular Formula: C₁₉H₂₄N₈O₁₀S₃[5]

Diagram 1: Chemical Structure of Cefoselis Sulfate

Caption: Simplified signaling pathway of Cefoselis action.

Antibacterial Spectrum and Clinical Applications

Cefoselis sulfate exhibits a broad spectrum of activity against a variety of clinically significant pathogens. [1][7]It is particularly noted for its activity against both Gram-positive and Gram-negative bacteria. [1][3] Gram-Positive Activity:

-

Staphylococcus aureus (methicillin-susceptible, MSSA) [1][7]* Coagulase-negative staphylococci (methicillin-susceptible, MSCNS) [1][7] Gram-Negative Activity:

-

Haemophilus influenzae [1][7]* Moraxella catarrhalis [1][7]* Escherichia coli [8]* Klebsiella pneumoniae [8]* Proteus mirabilis [8]* Citrobacter freundii [8]* Enterobacter aerogenes [8]* Enterobacter cloacae [8]* Serratia marcescens [8]* Pseudomonas aeruginosa [4] Limited or No Activity:

-

Methicillin-resistant Staphylococcus aureus (MRSA) [1][7]* Methicillin-resistant coagulase-negative staphylococci (MRCNS) [1][7]* Penicillin-resistant Streptococcus pneumoniae (PRSP) [1]* Enterococcus faecalis and Enterococcus faecium [1][7] Cefoselis is used clinically in some regions, such as Japan and China, for the treatment of various infections, including respiratory and urinary tract infections. [2]Its ability to penetrate the blood-brain barrier suggests potential applications in central nervous system infections. [1]

Stability and Formulation Considerations

The stability of Cefoselis sulfate is a critical factor in its formulation, storage, and clinical administration. Studies have shown that its stability is influenced by pH, temperature, and the composition of intravenous solutions.

-

pH Stability: Cefoselis sulfate is most stable in the pH range of 4 to 6.5 and is least stable at a pH above 11.24. [4]The degradation in aqueous solutions follows pseudo-first-order kinetics. [9][10]* Temperature and Storage: For long-term storage, the solid form should be kept at -20°C. [3][6]In intravenous solutions, stability is temperature-dependent, with greater stability at refrigerated temperatures (5°C) compared to room temperature (20°C). [4]* Stability in Intravenous Solutions: The stability of Cefoselis sulfate can vary depending on the intravenous diluent used. For instance, it has been shown to be more stable in glucose solutions (5% and 10%) compared to mannitol solutions. [4]* Solid-State Stability: The degradation of Cefoselis sulfate in the solid state is influenced by temperature and relative humidity. [11]At increased relative humidity, the degradation follows an autocatalytic reaction. [11] These stability characteristics underscore the importance of proper storage and handling of Cefoselis sulfate to ensure its therapeutic efficacy.

Analytical Methodologies

The quantitative analysis of Cefoselis sulfate is essential for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for the accurate determination of Cefoselis sulfate and its degradation products. While a specific, universally adopted monograph may vary, a representative HPLC method for cephalosporins can be adapted and validated for Cefoselis.

Diagram 3: General Workflow for HPLC Analysis

Caption: A typical workflow for the HPLC analysis of Cefoselis.

Experimental Protocol: HPLC Analysis of Cefoselis Sulfate

This protocol is a representative method based on common practices for cephalosporin analysis and should be validated for specific applications.

-

Instrumentation:

-

A High-Performance Liquid Chromatograph equipped with a UV-Vis detector, pump, and autosampler.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH adjusted to 6.0) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 93:7 v/v). [12]The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Flow Rate: 1.0 - 1.3 mL/min. [12][13] * Detection Wavelength: 240 nm or 260 nm. [14][12] * Injection Volume: 20 µL. [13] * Column Temperature: Ambient or controlled at 30°C. [15]

-

-

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of Cefoselis sulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 500 µg/mL). [13] * Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 5-100 µg/mL). [12]

-

-

Preparation of Sample Solutions:

-

For bulk drug, accurately weigh an appropriate amount and dissolve it in the mobile phase to achieve a concentration within the linear range of the method.

-

For pharmaceutical formulations, the sample preparation will depend on the dosage form. For a powder for injection, reconstitute the vial as directed and then dilute an aliquot with the mobile phase to the target concentration.

-

All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the Cefoselis peak based on its retention time, which has been reported to be around 14.58 minutes under specific conditions. [14] * Quantify the amount of Cefoselis sulfate in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

-

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum of a cephalosporin will exhibit characteristic absorption bands corresponding to its functional groups. Key absorptions include those for the β-lactam carbonyl (typically around 1750-1800 cm⁻¹), amide carbonyls, C=C, and C-N stretching vibrations. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of cephalosporins. The chemical shifts and coupling constants of the protons on the cephem nucleus and the side chains provide a unique fingerprint of the molecule. [16]2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete signal assignment. [16]

Conclusion

Cefoselis sulfate is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its efficacy stems from its ability to inhibit bacterial cell wall synthesis and its stability against many β-lactamases. A thorough understanding of its chemical and physical properties, mechanism of action, and stability is paramount for its successful application in research and clinical settings. The analytical methodologies outlined in this guide, particularly HPLC, provide a framework for the quality control and characterization of this important antibiotic. As with any pharmaceutical agent, adherence to validated analytical methods and proper handling procedures is essential to ensure its safety and efficacy.

References

-

PubChem. Cefoselis Sulfate. [Link]

-

Patsnap Synapse. What is the mechanism of Cefoselis Sulfate? [Link]

-

Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of Cefoselis Sulfate in Intravenous Solutions. Acta Poloniae Pharmaceutica, 70(5), 825-830. [Link]

-

Patsnap Synapse. What is Cefoselis Sulfate used for? [Link]

-

RayBiotech. Cefoselis Sulfate. [Link]

-

CAS Common Chemistry. Cefoselis sulfate. [Link]

-

PubChem. Cefoselis. [Link]

-

Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability studies of cefoselis sulfate in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-225. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2024). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 14(1), 5396. [Link]

-

Zalewski, P., Cielecka-Piontek, J., Paczkowska, M., & Jelińska, A. (2015). Stability studies of cefoselis sulfate in the solid state. PubMed, 26073113. [Link]

-

Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of cefoselis sulfate in aqueous solutions. Reaction Kinetics, Mechanisms and Catalysis, 108(2), 285-292. [Link]

-

Selleck Chemicals. Cefoselis Sulfate Datasheet. [Link]

-

Zalewski, P., Cielecka-Piontek, J., & Jelińska, A. (2013). Stability of cefoselis sulfate in aqueous solutions. Semantic Scholar. [Link]

-

Wikipedia. Cefoselis. [Link]

-

AdisInsight. Cefoselis. [Link]

-

Al-Sabkha, H. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dovepress, 8, 105-111. [Link]

-

PubChem. Cefoselisum. [Link]

-

Sha, Y., Zhang, P., & Li, N. (2007). An NMR study on cephalosporin. Chinese Journal of Magnetic Resonance, 24(3), 347-352. [Link]

Sources

- 1. The identification of cephalosporins antibiotics using IR spectroscopy and chemometric algorithms - Shabunina - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Fourier Transform Infrared Spectroscopy Is a New Option for Outbreak Investigation: a Retrospective Analysis of an Extended-Spectrum-Beta-Lactamase-Producing Klebsiella pneumoniae Outbreak in a Neonatal Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]

- 9. cefoselis | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. sysrevpharm.org [sysrevpharm.org]

- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]

Cefoselis: A Deep Dive into its Mechanism of Action on Bacterial Cell Walls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name]

Date: January 16, 2026

Abstract

Cefoselis, a fourth-generation cephalosporin, represents a significant advancement in the fight against bacterial infections, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[1][2][3] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning Cefoselis's antibacterial efficacy, with a primary focus on its interaction with the bacterial cell wall. We will delve into its primary mode of action—the inhibition of peptidoglycan synthesis through the binding of Penicillin-Binding Proteins (PBPs)—and discuss its activity profile against key clinical isolates. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the evaluation of Cefoselis's mechanism of action, empowering researchers to conduct their own investigations with scientific rigor.

Introduction: The Imperative for Advanced Cephalosporins

The escalating threat of antimicrobial resistance necessitates the continued development of novel and effective antibacterial agents. Cephalosporins, a cornerstone of antibacterial therapy for decades, have undergone successive generations of structural modifications to enhance their spectrum of activity and stability against bacterial resistance mechanisms, such as β-lactamase enzymes.[1][4] Cefoselis emerges as a potent fourth-generation parenteral cephalosporin, distinguished by its broad-spectrum activity and increased resistance to hydrolysis by many common β-lactamases.[1][2][4] Understanding the precise molecular interactions between Cefoselis and its bacterial targets is paramount for its optimal clinical application and for the rational design of future antibacterial therapies.

The Bacterial Cell Wall: A Prime Target for Antibacterial Intervention

The bacterial cell wall is an essential extracellular structure that provides mechanical rigidity and protects the bacterium from osmotic lysis.[1][5] A critical component of the bacterial cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[5] The synthesis and maintenance of the peptidoglycan layer are orchestrated by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1][4] The vital role of peptidoglycan in bacterial survival makes its biosynthesis an ideal target for antimicrobial agents.[6]

Cefoselis's Core Mechanism: Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, Cefoselis exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][7] The core of its mechanism lies in the covalent acylation of the active site of PBPs, rendering them inactive.[2] This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of the peptide side chains.[1][7] The inhibition of this crucial process leads to the accumulation of autolytic enzymes, which, in conjunction with the compromised cell wall integrity, results in cell lysis and bacterial death.[1][7]

The β-Lactam Ring: The Pharmacophore of Cefoselis

The chemical structure of Cefoselis, like all cephalosporins, features a β-lactam ring fused to a dihydrothiazine ring. This strained four-membered ring mimics the D-Ala-D-Ala moiety of the natural PBP substrate. When a PBP attempts to catalyze the cross-linking reaction, the serine residue in its active site nucleophilically attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, long-lived acyl-enzyme intermediate. This effectively sequesters the enzyme and halts peptidoglycan synthesis.

Binding to Penicillin-Binding Proteins (PBPs)

The efficacy of a β-lactam antibiotic is intimately linked to its affinity for the various PBPs of a given bacterium. Bacteria possess multiple PBPs, each with distinct roles in cell wall synthesis, elongation, and septation. While specific quantitative data on the binding affinities (IC50 or Ki values) of Cefoselis to the individual PBPs of key pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli are not extensively available in publicly accessible peer-reviewed literature, the activity spectrum of Cefoselis suggests a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria. For instance, the potent activity of fourth-generation cephalosporins against Gram-negative bacteria is often attributed to efficient penetration of the outer membrane and high affinity for PBP3, which is involved in cell division.

The following diagram illustrates the general mechanism of PBP inhibition by Cefoselis.

Figure 1: General mechanism of Cefoselis action on the bacterial cell wall.

Spectrum of Activity: A Quantitative Overview

The in vitro activity of Cefoselis has been evaluated against a wide range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Cefoselis against various Gram-positive and Gram-negative organisms, compiled from a study of clinical isolates in China.

| Bacterial Species (n) | Drug | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) |

| Escherichia coli (ESBL-) (134) | Cefoselis | 0.06 | 0.25 | 100 |

| Escherichia coli (ESBL+) (134) | Cefoselis | 32 | >256 | <10 |

| Klebsiella pneumoniae (ESBL-) (105) | Cefoselis | 0.12 | 0.5 | 94.3 |

| Klebsiella pneumoniae (ESBL+) (105) | Cefoselis | 64 | >256 | <10 |

| Proteus mirabilis (ESBL-) (66) | Cefoselis | 0.06 | 0.25 | 97.0 |

| Proteus mirabilis (ESBL+) (66) | Cefoselis | 32 | >256 | <10 |

| Pseudomonas aeruginosa (150) | Cefoselis | 4 | 32 | 73.3 |

| Acinetobacter baumannii (150) | Cefoselis | 32 | 128 | 18.7 |

| Staphylococcus aureus (MSSA) (100) | Cefoselis | 1 | 2 | 100 |

| Staphylococcus aureus (MRSA) (100) | Cefoselis | 32 | 64 | 0 |

Data extracted from "In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China"[4]. ESBL- indicates extended-spectrum β-lactamase negative; ESBL+ indicates extended-spectrum β-lactamase positive; MSSA, methicillin-sensitive Staphylococcus aureus; MRSA, methicillin-resistant Staphylococcus aureus.

As the data indicates, Cefoselis demonstrates potent activity against non-ESBL-producing Enterobacteriaceae and methicillin-sensitive Staphylococcus aureus.[4] However, its efficacy is significantly diminished against ESBL-producing strains and MRSA, highlighting the ongoing challenge of β-lactamase-mediated resistance and altered PBP targets.[4]

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the mechanism of action of Cefoselis and other β-lactam antibiotics, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Broth microdilution is a standard method for determining MIC values.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of Cefoselis in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

-

Add 100 µL of the Cefoselis stock solution, diluted to the desired starting concentration in CAMHB, to well 1 of each corresponding row.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of each test row. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10^5 CFU/mL.

-

Do not add bacteria to well 12.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefoselis at which there is no visible growth.

-

Figure 2: Workflow for MIC determination by broth microdilution.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the relative affinity of a β-lactam antibiotic for the different PBPs of a bacterium. It involves competing the unlabeled antibiotic (Cefoselis) with a labeled β-lactam (e.g., fluorescently tagged penicillin) for binding to the PBPs.

Protocol: PBP Competition Assay

-

Membrane Preparation:

-

Grow the bacterial strain of interest to mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

Lyse the cells using a French press or sonication.

-

Isolate the cell membranes by ultracentrifugation.

-

Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration.

-

-

Competition Binding:

-

In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation (e.g., 50 µg of protein) with increasing concentrations of Cefoselis for 10 minutes at 30°C.

-

Include a control tube with no Cefoselis.

-

-

Labeling with Fluorescent Penicillin:

-

Add a fixed, subsaturating concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each tube and incubate for an additional 15 minutes at 30°C.

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in the different lanes.

-

The concentration of Cefoselis that causes a 50% reduction in the fluorescence intensity of a particular PBP band compared to the control is the IC50 value, which is an inverse measure of its binding affinity.

-

Figure 3: Workflow for PBP competition assay.

Resistance Mechanisms

Bacterial resistance to β-lactam antibiotics, including Cefoselis, primarily occurs through two main mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. As a fourth-generation cephalosporin, Cefoselis exhibits enhanced stability against many common β-lactamases.[1] However, the emergence of extended-spectrum β-lactamases (ESBLs) can confer resistance, as reflected in the MIC data.[4]

-

Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the β-lactam antibiotic. A prominent example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a, a low-affinity PBP that is not effectively inhibited by most β-lactams, leading to methicillin resistance (MRSA).[4]

Conclusion and Future Directions

Cefoselis is a potent fourth-generation cephalosporin that effectively inhibits bacterial cell wall synthesis by targeting and inactivating essential Penicillin-Binding Proteins. Its broad spectrum of activity against many Gram-positive and Gram-negative pathogens underscores its clinical utility. However, the continuous evolution of bacterial resistance mechanisms, particularly the dissemination of ESBLs and the challenge of MRSA, necessitates ongoing surveillance and research.

Future investigations should focus on elucidating the precise binding kinetics of Cefoselis with the individual PBPs of key resistant pathogens. A deeper understanding of these molecular interactions will be instrumental in the development of novel β-lactam antibiotics and combination therapies that can overcome existing resistance mechanisms and ensure the continued efficacy of this critical class of antibacterial agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoselis Sulfate? Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Cefoselis Sulfate used for? Retrieved from [Link]

-

PubChem. (n.d.). Cefoselis. National Institutes of Health. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Mode of Action of Cephalosporins. Retrieved from [Link]

-

Wikipedia. (n.d.). Cefoselis. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). Cefoselis. Retrieved from [Link]

-

Curtis, N. A., et al. (1979). Inhibition of Peptidoglycan Cross-Linking in Growing Cells of Escherichia coli by Penicillins and Cephalosporins, and Its Prevention by R Factor-Mediated Beta-Lactamase. Antimicrobial Agents and Chemotherapy, 16(3), 325–328. Retrieved from [Link]

-

Moisan, H., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(1), 320–324. Retrieved from [Link]

-

Ghafourian, S., et al. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Infection and Drug Resistance, 13, 541–551. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cephalosporins. In StatPearls. Retrieved from [Link]

-

Georgopapadakou, N. H., & Liu, F. Y. (1980). Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 18(5), 834–836. Retrieved from [Link]

-

Das, S., & Jana, S. (2023). Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future. Journal of Pharmaceutical Research International, 35(1), 1-15. Retrieved from [Link]

-

Lee, S. H., et al. (1997). Penicillin-binding protein sensitive to cephalexin in sporulation of Bacillus cereus. Microbiological Research, 152(3), 227-232. Retrieved from [Link]

-

Masuyoshi, S., et al. (1981). Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa. Arzneimittel-Forschung, 31(7), 1070-1072. Retrieved from [Link]

-

Khan, A. (2026, January 7). Inhibitors of bacterial cell wall synthesis; Drugs interfere with peptidoglycan synthesis [Video]. YouTube. Retrieved from [Link]

-

Science Prof Online. (n.d.). Mode of Action (MOA) of Cephalosporin Antibiotics. Retrieved from [Link]

-

Urology Textbook. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Retrieved from [Link]

-

Curtis, N. A., et al. (1981). Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics. Antimicrobial Agents and Chemotherapy, 19(4), 545–549. Retrieved from [Link]

-

Xerri, L., et al. (1977). Experimental infections for the evaluation of beta-lactamase resistance. Antimicrobial Agents and Chemotherapy, 11(2), 201–203. Retrieved from [Link]

-

Grein, F., et al. (2023). Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. Science Advances, 9(12), eade9023. Retrieved from [Link]

-

Yotsuji, A., et al. (1988). Mechanism of Action of Cephalosporins and Resistance Caused by Decreased Affinity for Penicillin-Binding Proteins in Bacteroides Fragilis. Antimicrobial Agents and Chemotherapy, 32(12), 1848–1853. Retrieved from [Link]

-

Microbiology Q&A. (2024, November 30). ANTIBIOTICS - Targeting Peptidoglycan: Disrupting Bacterial Cell Wall Synthesis [Video]. YouTube. Retrieved from [Link]

-

Le, T. P., et al. (2015). Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity. Chemical Biology & Drug Design, 86(6), 1451-1462. Retrieved from [Link]

-

Liao, C. H., et al. (2013). Impact of revised susceptibility breakpoints on bacteremia of Klebsiella pneumoniae: Minimum inhibitory concentration of cefazolin and clinical outcomes. Journal of Microbiology, Immunology and Infection, 46(6), 440-446. Retrieved from [Link]

-

LITFL. (n.d.). Minimum Inhibitory Concentration. Retrieved from [Link]

-

Whyte, B. (2024, July 30). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Retrieved from [Link]

-

Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 105. Retrieved from [Link]

-

ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) distribution of cefazolin and correlated rates of clinical cure among the 97 Klebsiella pneumoniae isolates included in the study. Retrieved from [Link]

-

KEGG DRUG. (n.d.). Cefoselis. Retrieved from [Link]

Sources

- 1. Affinity of cefoperazone for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Fourth-Generation Cephalosporins

This guide provides a comprehensive analysis of the fourth-generation cephalosporins, a pivotal class of β-lactam antibiotics. We will delve into their unique molecular structure, mechanism of action, and broad spectrum of activity against a challenging array of Gram-positive and Gram-negative pathogens. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these critical therapeutic agents.

Introduction: The Unique Stance of Fourth-Generation Cephalosporins

Introduced in the 1990s, fourth-generation cephalosporins, such as cefepime and cefpirome, were engineered to address the growing challenge of bacterial resistance to earlier cephalosporin generations.[1] Their defining feature is a unique zwitterionic structure, incorporating both a positively charged quaternary ammonium group and a negatively charged carboxylate group.[2][3] This dual charge enhances their ability to penetrate the outer membrane of Gram-negative bacteria and provides increased stability against hydrolysis by many β-lactamase enzymes, including AmpC cephalosporinases.[2][4]

This structural innovation results in a powerful, broad-spectrum antibacterial profile, combining the reliable Gram-positive activity of first-generation cephalosporins with the potent Gram-negative coverage of third-generation agents, plus expanded activity against organisms that have developed resistance to them.[4][5]

Core Mechanism of Action

Like all β-lactam antibiotics, fourth-generation cephalosporins exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] The integrity of the bacterial cell wall depends on a mesh-like polymer called peptidoglycan. The final step in its synthesis, transpeptidation, is catalyzed by a set of enzymes known as Penicillin-Binding Proteins (PBPs).[8]

Fourth-generation cephalosporins covalently bind to the active site of these PBPs, effectively inactivating them.[4][9] This disruption of cell wall cross-linking leads to the accumulation of peptidoglycan precursors, triggering autolytic enzymes that degrade the existing cell wall, ultimately causing cell lysis and bacterial death.[6] The zwitterionic nature of these cephalosporins allows for rapid diffusion across the porin channels of Gram-negative bacteria, leading to higher concentrations at the periplasmic target site where PBPs are located.[4][6]

Caption: Cefepime's penetration and action in Gram-negative bacteria.

Comprehensive Antibacterial Spectrum

The clinical utility of fourth-generation cephalosporins is defined by their broad and potent spectrum of activity. They are effective against a wide range of common and multidrug-resistant pathogens encountered in hospital settings.[5][10]

Gram-Negative Activity

This is the hallmark of fourth-generation cephalosporins. Their stability against many chromosomally-encoded β-lactamases makes them highly effective against:

-

Enterobacteriaceae : They show excellent activity against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[3][10] Crucially, they retain activity against many strains that are resistant to third-generation cephalosporins due to the production of AmpC β-lactamases, such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens.[11][12][13]

-

Pseudomonas aeruginosa : Cefepime, in particular, is a key anti-pseudomonal agent, often used in the empirical treatment of serious nosocomial infections where this pathogen is suspected.[2][3][14]

-

Other Gram-Negative Bacilli : Activity extends to include Haemophilus influenzae and Neisseria species.[8][14]

Gram-Positive Activity

Unlike many third-generation agents, fourth-generation cephalosporins maintain good activity against Gram-positive cocci.[2][4]

-

Staphylococci : They are potent against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[2][10] However, they are not active against methicillin-resistant Staphylococcus aureus (MRSA), as the resistance mechanism in MRSA involves an altered PBP (PBP2a) for which cefepime has a low affinity.[1]

-

Streptococci : They demonstrate excellent activity against Streptococcus pneumoniae (including many penicillin-resistant strains) and viridans group streptococci.[10][15]

Inactivity and Limitations

It is critical to recognize the limitations of their spectrum:

-

Enterococci : Most isolates of Enterococcus faecalis and Enterococcus faecium are intrinsically resistant.[2][4]

-

Anaerobes : They generally have poor activity against anaerobic bacteria like Bacteroides fragilis.[1][2]

-

Atypical Pathogens : They are not effective against atypical respiratory pathogens such as Mycoplasma pneumoniae or Legionella pneumophila.

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. The following tables summarize the typical in vitro activity of cefepime and cefpirome against key clinical isolates.

Table 1: In Vitro Activity of Cefepime against Common Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Escherichia coli | ≤0.25 | 16 |

| Klebsiella pneumoniae | ≤0.25 | >64 |

| Enterobacter cloacae | 0.5 | 16 |

| Pseudomonas aeruginosa | 2 | 8 |

| Staphylococcus aureus (MSSA) | 2 | 4 |

| Streptococcus pneumoniae | ≤0.06 | 0.5 |

(Data synthesized from sources such as[1][16])

Table 2: In Vitro Activity of Cefpirome against Common Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Escherichia coli | ≤0.5 | ≤0.5 |

| Enterobacter cloacae | ≤0.5 | >4 |

| Pseudomonas aeruginosa | 4 | 13 |

| Staphylococcus aureus (MSSA) | N/A | N/A |

| Streptococcus spp. | N/A | 7 |

(Data synthesized from sources such as[13][14])

Mechanisms of Bacterial Resistance

Despite their stability, resistance to fourth-generation cephalosporins can and does emerge through several mechanisms. Understanding these is crucial for appropriate clinical use and for the development of future agents.

-

Enzymatic Degradation : The most significant resistance mechanism is the production of β-lactamase enzymes that can hydrolyze the β-lactam ring.[1][2] While stable against many AmpC and some older extended-spectrum β-lactamases (ESBLs), they can be inactivated by certain potent ESBLs (like some CTX-M variants) and carbapenemases (e.g., KPC, NDM).[1][17]

-

Target Site Modification : Alterations in the structure of PBPs can reduce the binding affinity of the cephalosporin, rendering it less effective. This is the primary mechanism of resistance in MRSA (PBP2a) and enterococci.[1]

-

Reduced Permeability and Efflux : In Gram-negative bacteria, resistance can arise from the loss or modification of outer membrane porin channels, restricting drug entry. Additionally, overexpression of multidrug efflux pumps can actively transport the antibiotic out of the bacterial cell before it reaches its PBP target.[18]

Caption: Key mechanisms of bacterial resistance to Cefepime.

Experimental Protocol: Broth Microdilution for MIC Determination

Determining the antibacterial spectrum of a compound relies on standardized antimicrobial susceptibility testing (AST). The broth microdilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC).[19] The following is a detailed protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[19][21]

Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Fourth-generation cephalosporin (e.g., Cefepime) analytical powder

-

Sterile diluents (e.g., sterile water, DMSO)

-

Bacterial isolates (test strains and ATCC quality control strains, e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%) or Tryptic Soy Broth

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C, ambient air)

-

Micropipettes and sterile tips

Step-by-Step Methodology

-

Preparation of Antimicrobial Stock Solution : Prepare a high-concentration stock solution of the cephalosporin powder according to CLSI M07/M100 guidelines.[20] Sterilize by filtration if necessary.

-

Preparation of Inoculum : a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Emulsify the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Standardization of Inoculum : a. Prepare a 1:100 dilution of the adjusted suspension (e.g., 0.1 mL into 9.9 mL of CAMHB). b. Further dilute this suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. This typically requires another 1:10 dilution into the broth used for the plates.

-

Plate Inoculation : a. Using a multichannel pipette, inoculate each well of the microtiter plate (containing pre-prepared serial dilutions of the antibiotic) with the standardized bacterial suspension. The final volume in each well is typically 100 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation : a. Stack the plates (no more than four high) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpreting Results : a. Place the microtiter plate on a reading device. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (e.g., no turbidity or button at the bottom of the well). c. Self-Validation: Check the quality control (QC) strain results. The MIC for the QC strain must fall within the acceptable range defined by CLSI M100 documents.[20][22] If the QC is out of range, the test results for the clinical isolates are considered invalid.

Caption: Broth microdilution workflow for MIC determination.

Conclusion

Fourth-generation cephalosporins remain a cornerstone in the management of serious bacterial infections, particularly in the hospital setting.[1][5] Their broad spectrum, which includes activity against many β-lactamase-producing Gram-negative bacilli and key Gram-positive cocci, provides a critical advantage for empirical therapy.[5] However, the landscape of antimicrobial resistance is dynamic. Continuous surveillance, adherence to standardized testing protocols, and a deep understanding of resistance mechanisms are paramount to preserving the efficacy of this vital class of antibiotics for future generations.

References

-

IDSA. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Available from: [Link]

-

Papp-Wallace, K. M. (2008). Cefepime: a reappraisal in an era of increasing antimicrobial resistance. Expert Review of Anti-infective Therapy. Available from: [Link]

-

GlobalRPH. (2018). Fourth Generation Cephalosporins. Available from: [Link]

-

MDPI. (2023). Resistance, Ineffectiveness, and Off-Label Use Related to Cephalosporins from the Reserve Group—A Pharmacovigilance Signal Detection Study on EudraVigilance Database. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Cephalosporins - StatPearls. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Cefepime - StatPearls. Available from: [Link]

-

Pai, M. P. (1997). Cefepime: A new fourth-generation cephalosporin. American Journal of Health-System Pharmacy. Available from: [Link]

-

Paterson, D. L., & Bonomo, R. A. (2005). Extended-Spectrum β-Lactamases: a Clinical Update. Clinical Microbiology Reviews. Available from: [Link]

-

Wiseman, L. R., & Lamb, H. M. (1997). Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia. Drugs. Available from: [Link]

-

Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

-

IDStewardship. (2020). 5 Important Things To Know About Extended Spectrum Beta-Lactamases (ESBL): Insights From A Clinical Microbiologist. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

-

Jones, R. N., & Thornsberry, C. (1986). The antimicrobial activity of cefpirome, a new cephalosporin. Journal of Antimicrobial Chemotherapy. Available from: [Link]

-

Zhanel, G. G., et al. (2002). In Vitro Activity of Cefepime against Multidrug-Resistant Gram-Negative Bacilli, Viridans Group Streptococci and Streptococcus pneumoniae from a Cross-Canada Surveillance Study. ResearchGate. Available from: [Link]

-

CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]

-

American Society for Microbiology. (2022). Assessment of Activity and Resistance Mechanisms to Cefepime in Combination with the Novel β-Lactamase Inhibitors Zidebactam, Taniborbactam, and Enmetazobactam against a Multicenter Collection of Carbapenemase-Producing Enterobacterales. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

National Center for Biotechnology Information. (2014). Therapeutic challenges of ESBLS and AmpC beta-lactamase producers in a tertiary care center. Available from: [Link]

-

urology-textbook.com. Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Available from: [Link]

-

ResearchGate. (2000). Fourth-generation cephalosporins: A review of in vitro activity, pharmacokinetics, pharmacodynamics and clinical utility. Available from: [Link]

-

OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

JMI Laboratories. Antimicrobial Spectrum and Potency of Cefepime Combined with Sulbactam when Tested with Four Candidate Ratio or Fixed Concentration Formulations. Available from: [Link]

-

ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing - StatPearls. Available from: [Link]

-

National Center for Biotechnology Information. (2012). Increased cefepime MIC for enterobacteriacae clinical isolates. Available from: [Link]

-

Jacoby, G. A. (2009). AmpC β-Lactamases. Clinical Microbiology Reviews. Available from: [Link]

-

Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available from: [Link]

-

bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

-

Kitzis, M. D., et al. (1985). [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime]. Pathologie-biologie. Available from: [Link]

-

ResearchGate. (2019). In vitro activity of cefepime-enmetazobactam against Gram-negative isolates collected from United States and European hospitals during 2014-2015. Available from: [Link]

-

GMP Plastics. (2024). Antibiotic Resistance Testing SOP. Available from: [Link]

-

Patsnap. (2024). What is the mechanism of Cefpirome Sulfate? Available from: [Link]

-

MIMS. Cefpirome: Uses, Dosage, Side Effects and More. Available from: [Link]

Sources

- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Increased cefepime MIC for enterobacteriacae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalrph.com [globalrph.com]

- 5. researchgate.net [researchgate.net]

- 6. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. urology-textbook.com [urology-textbook.com]

- 8. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Cefpirome Sulfate? [synapse.patsnap.com]

- 10. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. jmilabs.com [jmilabs.com]

- 16. researchgate.net [researchgate.net]

- 17. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 18. Therapeutic challenges of ESBLS and AmpC beta-lactamase producers in a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 20. nih.org.pk [nih.org.pk]

- 21. biomerieux.com [biomerieux.com]

- 22. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoselis discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of Cefoselis

Foreword

As a fourth-generation cephalosporin, Cefoselis represents a significant advancement in the fight against bacterial infections. Its broad-spectrum efficacy, particularly its stability against β-lactamases, has made it a critical tool in clinical settings. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the scientific journey of Cefoselis, from its initial discovery to the intricacies of its chemical synthesis. We will delve into the mechanistic underpinnings of its antibacterial action and provide a granular look at the synthetic strategies that have enabled its production.

The Genesis of Cefoselis: A Strategic Response to Antimicrobial Resistance

The development of Cefoselis was driven by the clinical need to overcome the growing challenge of bacterial resistance to earlier-generation cephalosporins. Developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma) and launched in Japan in 1998, Cefoselis was engineered to provide a robust solution for treating severe bacterial infections.[1][2]

Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

Cefoselis, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This process is fundamental to bacterial survival, providing structural integrity and protection from osmotic stress.[3][5]

The core mechanism involves the following key steps:

-

Targeting Penicillin-Binding Proteins (PBPs) : Cefoselis binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[6]

-

Inhibition of Peptidoglycan Cross-linking : PBPs are crucial for the final transpeptidation step in the assembly of the peptidoglycan layer, which forms the backbone of the cell wall.[3]

-

Induction of Cell Lysis : By disrupting this cross-linking process, Cefoselis weakens the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death.[6]

A key advantage of Cefoselis is its structural stability against many β-lactamases, enzymes that bacteria produce to inactivate β-lactam antibiotics.[3] This resistance allows it to be effective against a broader range of pathogens, including those that have developed resistance to older antibiotics.[3][5]

Visualization of the Mechanism of Action

Caption: Mechanism of Cefoselis targeting bacterial cell wall synthesis.

The Synthetic Pathway of Cefoselis

The synthesis of Cefoselis is a multi-step process that requires careful control of reaction conditions and purification of intermediates. One common synthetic route starts with 7-aminocephalosporanic acid (7-ACA), a readily available precursor derived from the fermentation of the fungus Acremonium.[2]

Overview of the Synthesis Strategy

A patented method for synthesizing Cefoselis sulfate involves two main stages:[2]

-

Synthesis of a Key Intermediate : 7β-amino-3-[3-amido-2-(2-ethoxyl)-1-methylpyrazole]-3-cephem-4-carboxylic acid hydrochloride is synthesized from 7-ACA.[2]

-

Condensation to Form Cefoselis : This intermediate is then condensed with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester to yield the final Cefoselis molecule.[2]

The choice of 7-ACA as a starting material is strategic due to its existing β-lactam and dihydrothiazine ring system, which forms the core of all cephalosporins.[7][8]

Visualizing the Synthesis Pathway

Caption: Simplified synthesis pathway of Cefoselis from 7-ACA.

Experimental Protocol: Synthesis of a Key Cefoselis Intermediate

The following protocol is based on a patented method for the synthesis of a crucial intermediate from 7-ACA.[2] This process involves silylation to protect reactive groups, followed by the introduction of the pyrazole moiety.

Materials and Reagents

| Reagent | Purpose |

| 7-aminocephalosporanic acid (7-ACA) | Starting material |

| Dichloromethane | Solvent |

| Hexamethyldisilazane | Silylating agent (protection) |

| Iodotrimethylsilane | Catalyst and silylating agent |

| N,N-dimethylformamide | Catalyst |

| 5-formamidoamino-1-(2-formyloxyethyl)pyrazole | Introduction of the C-3 side chain |

| Acetonitrile | Solvent |

Step-by-Step Methodology

-

Initial Setup : In a 2000 mL four-necked flask equipped with a stirrer, thermometer, nitrogen inlet, and constant pressure dropping funnel, add 80g of 7-ACA and 800g of dichloromethane.[2]

-

Silylation : Stir the mixture and cool to approximately 10°C. Add 110g of hexamethyldisilazane, 1g of iodotrimethylsilane, and 1g of N,N-dimethylformamide.[2] Allow the reaction to warm to room temperature and stir for 5-12 hours. This step protects the amine and carboxylic acid groups of 7-ACA.

-

Activation : Cool the reaction mixture to -5°C under a nitrogen atmosphere. Add 125g of iodotrimethylsilane dropwise.[2] Maintain the temperature at 0 to -5°C and stir for 2 hours.

-

Side-chain Addition : While maintaining the temperature at 0 to -5°C, slowly add 80g of 5-formamidoamino-1-(2-formyloxyethyl)pyrazole in batches.[2]

-

Reaction Completion : Stir the reaction overnight at 0°C. The following day, slowly raise the temperature to 14°C to complete the reaction.[2]

-

Workup and Isolation : The resulting intermediate, 7β-amino-3-[3-amido-2-(2-ethoxyl)-1-methylpyrazole]-3-cephem-4-carboxylic acid hydrochloride, is then isolated and purified for use in the subsequent condensation step.

Physicochemical Properties of Cefoselis

The chemical structure and properties of Cefoselis are key to its pharmacological profile.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂N₈O₆S₂ | [6] |

| Molecular Weight | 522.6 g/mol | [6] |

| IUPAC Name | (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [6] |

| Class | Fourth-generation cephalosporin, β-lactam antibiotic | [6][9] |

| Mechanism | Inhibition of bacterial cell wall synthesis | [1][3] |

Conclusion

Cefoselis stands as a testament to the power of medicinal chemistry in addressing the evolving landscape of infectious diseases. Its discovery was a direct result of the need for antibiotics with a broader spectrum of activity and enhanced stability against bacterial resistance mechanisms. The synthesis of Cefoselis, while complex, is an elegant example of modern organic chemistry, leveraging protecting group strategies and carefully controlled reaction conditions to construct a molecule with potent therapeutic properties. This guide has provided a comprehensive overview of both the biological rationale and the chemical synthesis of Cefoselis, offering valuable insights for professionals in the field of drug discovery and development.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoselis Sulfate? Retrieved from Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Cefoselis. PubChem Compound Summary for CID 5748845. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Cefoselis Sulfate used for? Retrieved from Patsnap Synapse. [Link]

-

AdisInsight. (n.d.). Cefoselis. Retrieved from [Link]

-

Wikipedia. (n.d.). Cephalosporin. Retrieved from [Link]

- Sichuan Kelun Pharmaceutical Co Ltd. (2013). Method for synthesizing cefoselis sulfate. CN103044439A.

-

Journal of Antibiotics. (1980). Synthesis and Biological Activity of a New Semisynthetic Cephalosporin, CN-92,982. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]

Sources

- 1. Cefoselis - AdisInsight [adisinsight.springer.com]

- 2. Method for synthesizing cefoselis sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 3. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. What is Cefoselis Sulfate used for? [synapse.patsnap.com]

- 6. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cephalosporin - Wikipedia [en.wikipedia.org]

- 8. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Cefoselis: Nomenclature, Properties, and Mechanism

This guide provides a comprehensive technical overview of Cefoselis, a fourth-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the precise chemical identity, physicochemical properties, mechanism of action, and analytical considerations for this important therapeutic agent.

Section 1: Chemical Identity and Nomenclature

A precise understanding of a compound's structure and nomenclature is the foundation of all further research and development. Cefoselis is identified by a systematic IUPAC name and a unique CAS Registry Number that distinguishes it from all other substances.

Primary Chemical Identifiers

The definitive identifiers for Cefoselis are summarized below, providing a quick reference for database searches and regulatory documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1][2][3] |

| CAS Number | 122841-10-5 | [1][2][4][5][6] |

| Synonyms | Wincef, FK-037 | [2][4][6] |

| UNII | 0B50MLU3H1 | [1][2] |

Molecular Structure and Stereochemistry

The complex structure of Cefoselis is fundamental to its biological activity. The IUPAC name encodes specific stereochemical configurations which are critical for its function. The core of the molecule is a bicyclic cephem ring, characteristic of cephalosporin antibiotics.

-

(6R, 7R) Configuration: These descriptors refer to the stereochemistry at positions 6 and 7 of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. This specific arrangement is essential for the correct three-dimensional orientation of the side chains, which in turn governs the molecule's ability to bind to its bacterial targets.

-

(2Z) Configuration: This refers to the geometry around the carbon-nitrogen double bond of the methoxyimino group on the acylamino side chain at position 7. The '(Z)' configuration (from the German zusammen, meaning "together") is crucial for its stability against β-lactamase enzymes produced by resistant bacteria.[7]

Caption: Figure 1: 2D Chemical Structure of Cefoselis.

Section 2: Physicochemical Properties

The physicochemical properties of Cefoselis dictate its solubility, stability, and pharmacokinetic profile. These parameters are essential for formulation development and predicting its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₂N₈O₆S₂ | [1][2][5][6][8] |

| Molar Mass | 522.56 g/mol | [2][6][8] |

| Topological Polar Surface Area | 258.64 Ų | [4] |

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 10 | [4] |

| XLogP | -4.79 | [4] |

Section 3: Core Mechanism of Action

As a fourth-generation cephalosporin, Cefoselis exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall.[1][2][4][9] This process is initiated by the high-affinity binding to and subsequent inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs).[1][7][10]

Causality of Action:

-

Target Binding: Cefoselis binds to PBPs located on the inner membrane of the bacterial cell wall.[1][7] These enzymes are transpeptidases responsible for the final steps of peptidoglycan synthesis.

-

Inhibition of Cross-linking: By binding to the active site of PBPs, Cefoselis blocks the transpeptidation reaction that cross-links the peptidoglycan chains.[7][10] This interference is the critical inhibitory step.

-

Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and structurally deficient cell wall.[1][7]

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[1][7]

The structural features of Cefoselis, particularly the aminothiazolyl and methoxyimino moieties, provide a broad spectrum of activity and confer stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[7]

Caption: Figure 2: Cefoselis Mechanism of Action Workflow.

Section 4: Analytical and Experimental Protocols

The quantification and quality control of Cefoselis in pharmaceutical formulations and biological matrices are critical for both clinical and research applications. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique due to its specificity, accuracy, and robustness.[11][12]

Representative HPLC Protocol for Cephalosporin Analysis

This protocol is a self-validating system based on established methods for cephalosporin analysis.[13] The causality behind these steps ensures reproducible and accurate quantification.

1. Sample Preparation (Justification: To remove interfering substances)

-

Pharmaceuticals: Dissolve the formulation in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Biological Fluids (e.g., Plasma): Perform protein precipitation by adding acetonitrile or methanol (1:2 v/v), vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is collected for analysis. This step is crucial to prevent column fouling and matrix effects.[11][12]

2. Chromatographic Conditions (Justification: To achieve optimal separation)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain and separate cephalosporins.[13]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH 6.0) and an organic modifier (e.g., acetonitrile).[13] The buffer controls the ionization state of the analyte for consistent retention, while the organic modifier elutes the compound from the column.

-

Flow Rate: 1.0 - 1.5 mL/min.[13]

-

Detection: UV spectrophotometry at a wavelength of ~240-280 nm, where the cephalosporin chromophore exhibits strong absorbance.[13]

3. Data Analysis (Justification: To ensure accurate quantification)

-

A calibration curve is generated using certified reference standards of Cefoselis at multiple concentrations.

-

The peak area of the analyte in the sample is integrated and compared against the calibration curve to determine its concentration.

Sources

- 1. Cefoselis | C19H22N8O6S2 | CID 5748845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cefoselis - Wikipedia [en.wikipedia.org]

- 3. Chemistry:Cefoselis - HandWiki [handwiki.org]

- 4. cefoselis | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 6. Cefoselis [drugfuture.com]

- 7. What is the mechanism of Cefoselis Sulfate? [synapse.patsnap.com]

- 8. KEGG DRUG: Cefoselis [kegg.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. What is Cefoselis Sulfate used for? [synapse.patsnap.com]

- 11. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]

Cefoselis: A Comprehensive Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Fourth-Generation Cephalosporin

Cefoselis, a fourth-generation cephalosporin, represents a significant advancement in the armamentarium against challenging bacterial infections. Its broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, coupled with enhanced stability against many β-lactamases, positions it as a critical agent in an era of mounting antimicrobial resistance. This technical guide provides an in-depth exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefoselis. As Senior Application Scientists, our goal is to not only present the data but to also illuminate the underlying scientific principles and experimental rationale. This document is designed to be a practical and authoritative resource for researchers and drug development professionals engaged in the study and application of this important antibiotic.

Unraveling the Mechanism of Action: A Targeted Assault on Bacterial Cell Wall Synthesis

Cefoselis, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This critical structure, composed of peptidoglycan, is essential for maintaining the osmotic stability of the bacterial cell. The primary molecular targets of Cefoselis are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall.[1]

By binding to and inactivating these essential enzymes, Cefoselis effectively blocks the final transpeptidation step in peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, leading to the formation of a defective and weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3] The enhanced activity of fourth-generation cephalosporins like Cefoselis is partly attributed to their zwitterionic structure, which facilitates penetration through the outer membrane of Gram-negative bacteria, and their high affinity for multiple PBP targets.[2]

Figure 1: Mechanism of action of Cefoselis.

Pharmacokinetics: The Journey of Cefoselis Through the Body

The therapeutic efficacy of an antibiotic is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). While comprehensive pharmacokinetic data for Cefoselis in adult human populations are not extensively available in the public domain, we can infer its likely properties based on its structural class and available preclinical and pediatric data.

Administration and Absorption

Cefoselis is administered parenterally, either via intravenous (IV) or intramuscular (IM) injection, bypassing the gastrointestinal tract and ensuring 100% bioavailability.[2] Following administration, it is rapidly absorbed and distributed throughout the body.[3]

Distribution

Metabolism

Most cephalosporins, including likely Cefoselis, undergo minimal hepatic metabolism.[5] They are primarily excreted from the body in their unchanged, active form. This characteristic is advantageous as it reduces the potential for drug-drug interactions involving hepatic enzyme systems and minimizes the impact of hepatic impairment on drug clearance.

Excretion

The primary route of elimination for Cefoselis is renal excretion.[3] The drug is filtered by the glomeruli and actively secreted by the renal tubules. Consequently, dosage adjustments are necessary for patients with impaired renal function to prevent drug accumulation and potential toxicity. The elimination half-life of a drug is a critical determinant of dosing frequency. While the specific half-life of Cefoselis in adults has not been widely reported, most cephalosporins have relatively short half-lives, necessitating multiple daily doses to maintain therapeutic concentrations.[6]

Pharmacokinetic Parameters in Special Populations

A population pharmacokinetic (PopPK) study in pediatric patients with hematological malignancies revealed that a two-compartment model best described the pharmacokinetics of Cefoselis.[5][7] In this study, body weight was identified as a significant covariate affecting the drug's pharmacokinetics.[5][7] This underscores the importance of weight-based dosing in the pediatric population to achieve optimal therapeutic exposures.

Table 1: General Pharmacokinetic Properties of Fourth-Generation Cephalosporins (Illustrative)

| Parameter | Typical Range/Characteristic | Significance |

| Administration | Intravenous (IV), Intramuscular (IM) | Bypasses first-pass metabolism, ensures complete bioavailability. |

| Bioavailability | ~100% (Parenteral) | Predictable plasma concentrations. |

| Protein Binding | Variable | Influences the fraction of free, active drug. |

| Volume of Distribution (Vd) | Moderate | Primarily distributes into extracellular fluid. |

| Metabolism | Minimal (Hepatic) | Low potential for metabolic drug interactions. |

| Elimination Half-life (t½) | 1-2 hours | Often requires frequent dosing. |

| Excretion | Primarily Renal (Unchanged) | Dose adjustments needed in renal impairment. |

Note: This table provides a general overview for the class of fourth-generation cephalosporins. Specific values for Cefoselis in adults are not well-documented in publicly available literature.

Pharmacodynamics: The Interaction of Cefoselis with Bacterial Pathogens

The pharmacodynamic profile of Cefoselis describes its in vitro and in vivo activity against a range of bacterial pathogens. As a fourth-generation cephalosporin, it possesses a broad spectrum of activity.[1][4][8]

In Vitro Susceptibility

The in vitro activity of Cefoselis is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism in vitro.

Cefoselis has demonstrated good activity against:

-

Gram-positive bacteria: Particularly methicillin-susceptible Staphylococcus aureus (MSSA).[2]

-

Gram-negative bacteria: Including non-Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2] It also shows activity against Pseudomonas aeruginosa.[2]

However, its activity is limited against:

Table 2: In Vitro Activity of Cefoselis Against Selected Bacterial Pathogens

| Bacterial Species | MIC Range (mg/L) | Susceptibility Rate (%) | Reference |

| Gram-Positive | |||

| Staphylococcus aureus (MSSA) | - | 100 | [2] |

| Staphylococcus aureus (MRSA) | - | 0 | [2] |

| Gram-Negative | |||

| Escherichia coli (non-ESBL) | - | 100 | [2] |

| Escherichia coli (ESBL) | - | <10 | [2] |

| Klebsiella pneumoniae (non-ESBL) | - | 94.3 | [2] |

| Klebsiella pneumoniae (ESBL) | - | <10 | [2] |

| Proteus mirabilis (non-ESBL) | - | 97.0 | [2] |

| Proteus mirabilis (ESBL) | - | <10 | [2] |

| Pseudomonas aeruginosa | - | 73.3 | [2] |

| Acinetobacter baumannii | - | 18.7 | [2] |

Note: This table summarizes available data. MIC ranges can vary depending on the study and geographic location of the isolates.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The clinical efficacy of β-lactam antibiotics like Cefoselis is best predicted by the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC). For cephalosporins, a %fT>MIC of 40-70% of the dosing interval is generally associated with optimal bactericidal activity.

PK/PD modeling and simulation are powerful tools used to optimize dosing regimens to achieve the desired %fT>MIC and maximize the probability of therapeutic success. While specific PK/PD modeling studies for Cefoselis in adults are limited, a population PK model in pediatric patients has been used to inform dosing in this population.[5][7]

Figure 2: The interplay of pharmacokinetics and pharmacodynamics.

Experimental Protocols: A Guide to Determining Key Parameters

The accurate determination of pharmacokinetic and pharmacodynamic parameters is fundamental to understanding and optimizing the use of Cefoselis. The following sections outline standardized methodologies for these crucial experiments.

Protocol for Determining Pharmacokinetic Parameters in Humans

Objective: To determine the single-dose pharmacokinetic profile of Cefoselis in healthy adult volunteers.

Methodology:

-

Study Design: A single-center, open-label, single-dose study.

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet predefined inclusion and exclusion criteria.

-

Drug Administration: Administer a single intravenous dose of Cefoselis over a specified infusion period (e.g., 30 minutes).

-

Blood Sampling: Collect serial blood samples into appropriate anticoagulant-containing tubes at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-